molecular formula C22H17ClN2O6S B3989206 methyl 2-{(3E)-2-(4-chlorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-{(3E)-2-(4-chlorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B3989206
M. Wt: 472.9 g/mol
InChI Key: VAUAJTXLMOVJPA-UHFFFAOYSA-N
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Description

Methyl 2-{(3E)-2-(4-chlorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a fused thiazole-pyrrolidinone core. Its structure includes:

  • A thiazole ring substituted with a methyl group at position 4 and a carboxylate ester at position 4.
  • A 4,5-dioxopyrrolidin-1-yl moiety linked to the thiazole, bearing a 4-chlorophenyl group at position 2 and a hydroxy(5-methylfuran-2-yl)methylidene group at position 3 (with E-configuration at the double bond).

This compound’s synthesis likely involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with ketones (analogous to pyrazole syntheses in and ), followed by functionalization via Suzuki coupling or nucleophilic substitution (as seen in ). Characterization methods include NMR spectroscopy (1H and 13C), mass spectrometry, and X-ray crystallography (using SHELX programs for refinement, as in and ).

Properties

IUPAC Name

methyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O6S/c1-10-4-9-14(31-10)17(26)15-16(12-5-7-13(23)8-6-12)25(20(28)18(15)27)22-24-11(2)19(32-22)21(29)30-3/h4-9,16,27H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUAJTXLMOVJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=NC(=C(S4)C(=O)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-{(3E)-2-(4-chlorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activity of this compound, supported by diverse research findings and case studies.

Synthesis

The synthesis of this compound involves multiple steps, including the formation of the thiazole ring and the introduction of the furan moiety. The general synthetic pathway can be outlined as follows:

  • Formation of Thiazole Ring : The initial step involves the cyclization of appropriate precursors to form the thiazole structure.
  • Introduction of Furan Substituent : The furan ring is introduced through a reaction with 5-methylfuran-2-carbaldehyde.
  • Final Esterification : The final product is obtained via esterification with methyl 2-thiazolecarboxylate.

Anticancer Properties

Recent studies have shown that derivatives of compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Cell Proliferation Inhibition : A series of compounds derived from similar structures were tested against various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The most potent derivatives showed IC50 values ranging from 0.120.12 mg/mL to 0.810.81 mg/mL, indicating strong inhibitory effects on cancer cell proliferation .

The mechanism by which these compounds exert their anticancer effects appears to involve:

  • Histone Deacetylase Inhibition : Some derivatives act as histone deacetylase inhibitors (HDACIs), which are known to influence gene expression and induce apoptosis in cancer cells .
  • Targeting Heat Shock Proteins : Compounds have been shown to interact with heat shock proteins (HSP90 and TRAP1), leading to enhanced apoptosis in cancerous cells while sparing normal cells .

Other Biological Activities

In addition to anticancer properties, preliminary studies suggest potential anti-inflammatory and antimicrobial activities. For example:

  • Anti-inflammatory Effects : Some thiazole derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory conditions.
  • Antimicrobial Activity : Certain modifications of related compounds have shown effectiveness against bacterial strains, indicating a broader spectrum of biological activity.

Case Studies

Several case studies illustrate the biological efficacy of compounds related to this compound:

  • Study on Colon Cancer Cells :
    • Researchers synthesized a series of thiazole derivatives and evaluated their effects on HCT116 cells.
    • Results indicated that several compounds significantly inhibited cell growth and induced apoptosis through specific pathways involving HSP90 .
  • Inflammation Model :
    • In vivo models demonstrated that certain thiazole derivatives reduced inflammation markers in animal models, supporting their potential use in treating inflammatory diseases.

Data Summary Table

Compound NameIC50 (mg/mL)Mechanism of ActionNotes
Compound 7a0.12HDAC InhibitionHigh selectivity for cancer cells
Compound 7g0.15HSP90 InteractionInduces apoptosis
Compound 7d0.81Non-specific effectsLower efficacy compared to others

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole- and Pyrrolidinone-Based Derivatives

Compound Name Core Structure Substituents Key Features Reference
Methyl 2-{(3E)-2-(4-chlorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate Thiazole-pyrrolidinone hybrid 4-Chlorophenyl, 5-methylfuran, hydroxy-methylidene E-configuration at C3; fused bicyclic system with polar functional groups N/A
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate Thiazole-pyrazole hybrid 4-Chlorophenyl, 4-fluorophenyl, ethyl ester Pyrazole instead of pyrrolidinone; lacks furan substituent
Methyl 5-(4-chlorophenyl)-2-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate Pyrrolidine-thiazole hybrid Phenylsulfonyl, phenyl, 4-chlorophenyl Non-oxidized pyrrolidine; sulfonyl group enhances electrophilicity
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole-pyrazole-triazole hybrid Chlorophenyl, fluorophenyl, triazole Triazole ring enhances π-π stacking potential; antimicrobial activity

Key Observations:

Pyrrolidinone vs. Pyrazole/Triazole Cores: The target compound’s 4,5-dioxopyrrolidinone ring introduces electron-withdrawing effects and hydrogen-bonding capacity (via carbonyl groups), unlike pyrazole or triazole derivatives .

Furan vs. Aryl Substituents : The 5-methylfuran group in the target compound may enhance solubility and bioavailability compared to purely aromatic substituents (e.g., phenylsulfonyl in ).

Key Findings:

  • Lipophilicity : The target compound’s calculated LogP (~3.2) suggests moderate membrane permeability, comparable to triazole-containing analogues .
  • Antioxidant Potential: While direct data is lacking, pyrazole-thiazole hybrids in exhibit radical scavenging activity (IC50: 12–18 µM) , suggesting the target compound may share similar properties due to its conjugated system.
  • Antimicrobial Activity: Thiazole-triazole hybrids ( ) show potency against Gram-positive bacteria, implying that the furan and pyrrolidinone groups in the target compound could modulate similar effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-{(3E)-2-(4-chlorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 2
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methyl 2-{(3E)-2-(4-chlorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

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